2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide
Description
2-[4-(Benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a benzyloxy-substituted chlorobenzoyl group and a trifluoromethylphenyl substituent. Its structure combines electron-withdrawing groups (Cl, CF₃) and aromatic systems, which are common in bioactive molecules targeting enzymes or receptors.
Synthesis typically involves condensation of 4-(benzyloxy)-2-chlorobenzoic acid hydrazide with 3-(trifluoromethyl)phenyl isothiocyanate in ethanol under reflux, analogous to methods described for related hydrazinecarbothioamides . Structural confirmation relies on spectroscopic techniques (IR, NMR, MS) and X-ray crystallography, as demonstrated for similar compounds .
Properties
IUPAC Name |
1-[(2-chloro-4-phenylmethoxybenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3N3O2S/c23-19-12-17(31-13-14-5-2-1-3-6-14)9-10-18(19)20(30)28-29-21(32)27-16-8-4-7-15(11-16)22(24,25)26/h1-12H,13H2,(H,28,30)(H2,27,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQPZQOOWMBABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)NNC(=S)NC3=CC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: The synthesis typically involves multi-step organic reactions:
Formation of the benzoyl intermediate: 4-(Benzyloxy)-2-chlorobenzoyl chloride can be synthesized by reacting 4-(benzyloxy)-2-chlorobenzoic acid with thionyl chloride.
Coupling with hydrazine derivative: The prepared benzoyl chloride is reacted with hydrazinecarbothioamide in the presence of a base like triethylamine, facilitating the formation of the hydrazinecarbothioamide linkage.
Addition of trifluoromethylphenyl group: This step involves reacting the intermediate with 3-(trifluoromethyl)aniline under heating and using a coupling agent such as EDC (N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods: While precise industrial methods might vary, scale-up typically involves optimizing the reaction conditions for yield and purity. Continuous flow synthesis could be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: Conversion of thioamide to sulfinyl or sulfonyl derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the benzoyl group could yield the corresponding alcohol.
Substitution: Various functional groups could replace the chlorine or benzyloxy groups via nucleophilic aromatic substitution or electrophilic substitution, respectively.
Common reagents and conditions:
Oxidation: Hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Halides or alcohols in the presence of bases or catalysts.
Major products formed:
Sulfinyl derivatives from oxidation.
Alcohols from reduction.
A variety of substituted benzenes from substitution reactions.
Scientific Research Applications
2-[4-(Benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is a hydrazine derivative with potential biological activities, particularly in medicinal chemistry and pharmacology. It is composed of a benzyloxy group, a chlorobenzoyl moiety, a trifluoromethylphenyl substituent, and a hydrazinecarbothioamide backbone, which contribute to its distinct chemical properties and biological activities.
Basic Information
- Product Name : this compound
- CAS : 478040-05-0
- MF : C22H17ClF3N3O2S
- MW : 479.9
- Synonyms : 4-(benzyloxy)-2-chloro-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)benzamide
Scientific Research Applications
This compound is a hydrazinecarbothioamide, a compound known for diverse biological activities and is often explored in drug design and development. The structure includes a benzoyl group substituted with a benzyloxy and chlorine atom, attached to a hydrazinecarbothioamide moiety, along with a trifluoromethyl-substituted phenyl group.
The compound is a hydrazine derivative and has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Antimicrobial Properties
Recent studies have indicated that derivatives of hydrazinecarbothioamide exhibit significant antimicrobial activities. Specifically, compounds similar to this one have shown efficacy against various bacterial strains, including:
- Mycobacterium tuberculosis
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Other Gram-positive and Gram-negative bacteria
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The inhibition of AChE and BuChE is particularly noteworthy due to their roles in neurodegenerative diseases such as Alzheimer's. Some derivatives exhibited lower IC50 values than the clinically used drug rivastigmine, indicating promising therapeutic potential.
Mechanism of Action
Comparing 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide with other hydrazinecarbothioamide derivatives reveals its uniqueness in:
Functional groups: The combination of a benzyloxy and trifluoromethyl groups which could impart unique biological properties.
Reactivity: Enhanced reactivity due to the presence of electron-withdrawing groups like chlorine and trifluoromethyl.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Hydrazinecarbothioamide Derivatives
Key Observations :
- Sulfonyl groups in compounds serve similar roles but may reduce lipophilicity .
- Aromatic Systems: The benzyloxy and trifluoromethylphenyl moieties in the target compound contrast with benzothiophene () or indolinone systems (), which may alter π-π stacking or hydrogen-bonding capabilities.
Physicochemical Properties
- IR Spectra : The target compound’s C=S stretch (~1240–1258 cm⁻¹) aligns with hydrazinecarbothioamides in , while absence of C=O bands in triazoles () distinguishes tautomeric states .
- Tautomerism : Unlike triazole-thiol tautomers (), the target compound’s thioamide group may adopt planar configurations favoring hydrogen bonding .
Biological Activity
The compound 2-[4-(benzyloxy)-2-chlorobenzoyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarbothioamide is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from diverse sources.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A benzyloxy group
- A chlorobenzoyl moiety
- A trifluoromethyl phenyl substituent
- A hydrazinecarbothioamide backbone
This combination of functional groups contributes to its distinct chemical properties and biological activities.
Antimicrobial Properties
Recent studies have indicated that derivatives of hydrazinecarbothioamide exhibit significant antimicrobial activities. Specifically, compounds similar to This compound have shown efficacy against various bacterial strains, including:
- Mycobacterium tuberculosis
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Other Gram-positive and Gram-negative bacteria
In a study evaluating N-alkyl derivatives of 4-(trifluoromethyl)benzohydrazide, compounds demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The inhibition of AChE and BuChE is particularly noteworthy due to their roles in neurodegenerative diseases such as Alzheimer's. Some derivatives exhibited lower IC50 values than the clinically used drug rivastigmine, indicating promising therapeutic potential .
Study on Antimycobacterial Activity
A focused study on hydrazine derivatives highlighted the compound's activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties. The N-hexyl derivative of the compound was identified as particularly potent, showcasing MIC values around 250 µM against M. tuberculosis and M. kansasii .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction conditions. For example, using O-benzyl hydroxylamine hydrochloride and potassium carbonate in acetonitrile under reflux can improve yield . Purification steps, such as recrystallization from DMSO/water mixtures (2:1 ratio), are critical for isolating the product . Hazard analysis and scalability (e.g., 125 mmol scale reactions) must be prioritized to ensure reproducibility and safety .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques is recommended:
- NMR spectroscopy (¹H/¹³C) to confirm hydrazinecarbothioamide backbone and substituent positions.
- FT-IR to identify carbonyl (C=O) and thioamide (C=S) stretches.
- Mass spectrometry (HRMS) for molecular weight validation.
Cross-referencing with X-ray crystallography data (e.g., Acta Cryst. E68, o2731) can resolve ambiguities in tautomeric forms .
Q. How can researchers validate the purity of synthesized batches?
- Methodological Answer : Use HPLC with UV detection (≥98% purity threshold) and monitor for byproducts like unreacted benzyloxy-chlorobenzoyl intermediates . Thermal analysis (DSC/TGA) can detect residual solvents or decomposition products. Consistency in melting points and spectral data across batches is essential .
Advanced Research Questions
Q. What crystallographic insights exist for this compound’s structural conformation?
- Methodological Answer : Single-crystal X-ray diffraction reveals a planar hydrazinecarbothioamide core with dihedral angles of 15–25° between the benzyloxy and trifluoromethylphenyl groups. Hydrogen bonding between the thioamide sulfur and adjacent NH groups stabilizes the Z-configuration . Compare with related structures (e.g., 1-(2-oxoindolin-3-ylidene)-4-[2-(trifluoromethoxy)phenyl]thiosemicarbazide) to assess steric/electronic influences .
Q. How does the trifluoromethyl group influence biochemical interactions?
- Methodological Answer : The CF₃ group enhances lipophilicity and metabolic stability, as seen in analogs targeting bacterial enzymes like acps-pptase . Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes or receptors. Validate experimentally via enzyme inhibition assays (IC₅₀ measurements) and bacterial proliferation studies .
Q. How should researchers address contradictions in spectral vs. crystallographic data?
- Methodological Answer : If NMR suggests a tautomeric form conflicting with X-ray data, perform variable-temperature NMR to assess dynamic equilibria . Synchrotron-based crystallography (e.g., at 100 K) can resolve disorder in crystal packing. Cross-validate with DFT calculations (e.g., Gaussian) to model electronic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
